Product packaging for Diphenylcarbazone(Cat. No.:CAS No. 538-62-5)

Diphenylcarbazone

Cat. No.: B146866
CAS No.: 538-62-5
M. Wt: 240.26 g/mol
InChI Key: ZFWAHZCOKGWUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Diphenylcarbazone's Discovery and Early Analytical Applications

The history of organic compounds as analytical reagents traces back to the 17th and 18th centuries, initially utilizing natural materials, which were later superseded by synthetic products as organic chemistry advanced in the 19th century. psu.edu While the precise date of this compound's initial discovery is not explicitly detailed in the search results, its close relative, diphenylcarbazide, was used as an indicator in titrating iron and for the colorimetric determination of chromium and the detection of various metals including cadmium, mercury, and magnesium nih.gov. The application of diphenylcarbazide as an indicator in the titration of iron with dichromate was documented in the early 20th century acs.org.

This compound itself gained prominence for its use as a colorimetric reagent, particularly for the detection of soluble mercury salts mfa.org. A procedure developed in the early 20th century utilized a 1% alcoholic solution of diphenylcarbazide on filter paper to detect mercury salts, producing a purple spot even in very dilute solutions wikipedia.org. This early application highlights the compound's sensitivity and its foundational role in qualitative and quantitative analysis.

Evolution of Research Perspectives on this compound: From Simple Reagent to Multifaceted Compound

Initially viewed primarily as a colorimetric reagent for specific metal ions, research perspectives on this compound have evolved, revealing its more multifaceted nature. While its use in the colorimetric determination of metal ions, such as chromium(VI) and mercury(II), remains a significant application, investigations into its chemical behavior and potential beyond simple detection have emerged wikipedia.orgwikipedia.org.

The compound's ability to form stable complexes with various transition metals has been a key area of study, expanding its application in colorimetric assays for metals like copper, nickel, and cobalt chemimpex.com. The oxidation of diphenylcarbazide to this compound is central to the widely used method for chromium(VI) determination, where the resulting this compound forms a red-violet complex with chromium compounds wikipedia.org. This reaction's sensitivity allows for the detection of chromium(VI) ions at very low concentrations wikipedia.org.

Furthermore, electrochemical studies have investigated the redox behavior of diphenylcarbazide, which is readily oxidized to this compound wikipedia.orgresearchgate.net. These studies have explored the cathodic reduction of the carbonyl group and the influence of supporting electrolytes on its oxidation researchgate.net. The photochemical oxidation of diphenylcarbazide, leading to this compound and other products, has also been examined researchgate.net. These investigations demonstrate a shift towards understanding the fundamental chemical properties and reactivity of this compound and its related compounds beyond their immediate analytical applications.

Significance of this compound in Contemporary Chemical and Materials Science

This compound holds contemporary significance primarily in analytical chemistry and shows potential in materials science applications. Its high sensitivity and selectivity for certain metal ions make it a preferred choice for trace metal analysis in various matrices, including environmental samples, pharmaceuticals, and industrial processes chemimpex.com.

In environmental monitoring, this compound serves as a colorimetric reagent for detecting metal ions, providing a simple method for monitoring pollutants chemimpex.com. Its use in the determination of hexavalent chromium in water samples is a notable example, crucial for public health safety tandfonline.com. The method relies on the formation of a purple complex with chromium(VI), measurable spectrophotometrically mdpi.com. Recent research has explored downscaling these methods using natural solvents and smartphone colorimetric detection, highlighting efforts towards greener and more accessible analytical techniques nih.gov.

Beyond traditional analytical methods, this compound's ability to undergo color changes upon interaction with specific metal ions suggests potential in the development of sensors and probes for real-time environmental monitoring chemimpex.com. This aligns with broader trends in materials science focused on designing materials with specific properties for sensing and other applications numberanalytics.com. While the direct incorporation of this compound into advanced materials is an area for continued exploration, its core property of selective metal complexation is highly relevant to the development of functional materials for detection and separation. For instance, diphenylcarbazide (closely related to this compound) functionalized materials have been explored as sorbents for the preconcentration and detection of metal ions like copper and cadmium researchgate.net.

Overview of Key Research Areas and Challenges in this compound Studies

Current research areas involving this compound continue to build upon its established analytical utility while exploring new avenues. Key areas include:

Enhanced Metal Ion Detection and Quantification: Research focuses on improving the sensitivity, selectivity, and efficiency of methods using this compound for detecting trace metal ions in complex samples. This includes exploring new analytical techniques and sample preparation methods. chemimpex.comresearchgate.net

Development of Novel Sensing Platforms: The chromogenic properties of this compound are being investigated for the creation of new sensor technologies, potentially involving integration into solid-phase materials or portable detection devices. chemimpex.comnih.gov

Understanding Complex Formation Mechanisms: Detailed studies into the stoichiometry, stability, and kinetics of the complexes formed between this compound and various metal ions are ongoing to optimize analytical procedures and explore new applications. researchgate.net

Exploring Redox Behavior and Related Compounds: Electrochemical and photochemical studies aim to fully elucidate the redox pathways of this compound and its derivatives, which can impact their stability and reactivity in analytical and other applications. researchgate.net

Applications in Materials Science: While still an emerging area, research may explore incorporating this compound or its functionalized forms into materials for specific applications like selective metal adsorption or colorimetric indicators in smart materials. chemimpex.comresearchgate.net

Despite its long history of use, challenges in this compound studies persist. One notable challenge is the potential for deterioration of stock solutions, which can affect the reliability of analytical results wikipedia.org. Ensuring the stability and purity of the reagent is crucial for accurate measurements. Furthermore, while its complexation with certain metals is well-established, a deeper understanding of its interactions with a wider range of species and in diverse chemical environments is necessary for expanding its applications. The exact structures of the complexes formed with different metals are also an area of ongoing investigation researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O B146866 Diphenylcarbazone CAS No. 538-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-anilino-3-phenyliminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWAHZCOKGWUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060225
Record name 1,5-Diphenylcarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange-red solid; [Merck Index] Orange powder; [MSDSonline]
Record name Diphenylcarbazone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8352
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

538-62-5, 119295-40-8, 119295-41-9
Record name Diphenylcarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylcarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylcarbazone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylcarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Diphenylcarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-diphenylcarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLCARBAZONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYJ4R0D5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPHENYLCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YS88318X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Strategies for Diphenylcarbazone

Advanced Synthetic Methodologies for Diphenylcarbazone and its Analogues

Several approaches exist for the synthesis of this compound and the development of its analogues, often involving multi-step processes and derivatization strategies to enhance specific properties.

Reaction of Phenylhydrazine (B124118) with Urea (B33335) for 1,5-Diphenylcarbazide (B1670730) Synthesis and Subsequent Oxidation to this compound

A common route to synthesize 1,5-diphenylcarbazide involves the reaction between phenylhydrazine and urea. This reaction is a condensation process that typically yields 1,5-diphenylcarbazide and water. The reaction can be carried out by mixing phenylhydrazine and urea, often in a solvent such as xylene, and refluxing the mixture. bloomtechz.combloomtechz.comchemicalbook.com Sodium hydroxide (B78521) can be used as a catalyst in this reaction, conducted in a weakly alkaline environment. bloomtechz.com High purity 1,5-diphenylcarbazide can be obtained through processes involving heating reflux and pH adjustment. bloomtechz.com

The subsequent conversion of 1,5-diphenylcarbazide to this compound is achieved through oxidation. wikipedia.orgsmolecule.com This oxidation can occur upon exposure to light and air, resulting in a color change to pink. wikipedia.orgsmolecule.com Chemical oxidizing agents can also be employed. For instance, reacting 1,5-diphenylcarbazide with Chromium(VI) compounds, such as chromates or dichromates, produces this compound. wikipedia.org Studies have also shown that direct oxidation of 1,5-diphenylcarbazide with potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can lead to the formation of this compound. researchgate.net KMnO₄ can be utilized for controlled step oxidation, while K₂Cr₂O₇ can be used for maximum oxidation of 1,5-diphenylcarbazide. researchgate.net

Cross-Polycondensation Reactions Involving this compound for Chelating Sorbent Development

This compound can be incorporated into polymer structures through cross-polycondensation reactions to develop chelating sorbents. Research has explored the synthesis of chelating sorbents based on the reaction of urea and formaldehyde (B43269) with this compound in an alkaline medium. niscpr.res.inniscpr.res.in

Studies on the synthesis of a chelating sorbent based on urea-formaldehyde and this compound have investigated the optimal reaction conditions. The optimal temperature for the polycondensation process was found to be 90°C, with a reaction time of 1.5-2 hours. niscpr.res.inniscpr.res.in The optimal molar ratio of starting materials (urea, formaldehyde, and this compound) was determined to be 2:5:0.2 for achieving the highest sorption index in a weakly acidic environment. niscpr.res.in The static exchange capacity of this synthesized chelating sorbent was reported as 4.3 mg/eq for a 0.1 N NaOH solution. niscpr.res.inniscpr.res.in The structure of the synthesized sorbent has been studied using techniques like IR-spectrum analysis, which confirmed the presence of OH groups, primary amides, and R-O-H groups. niscpr.res.inniscpr.res.in SEM analysis has been used to study the surface morphology of the sorbent. niscpr.res.inniscpr.res.in

Spectroscopic and Chromatographic Techniques for Purity Assessment and Identification of Intermediates in this compound Synthesis

Analytical techniques are crucial for assessing the purity of synthesized this compound and identifying any intermediate compounds formed during the synthesis process. Spectroscopic and chromatographic methods are commonly employed for this purpose.

Thin-Layer Chromatography (TLC) and Liquid Column Chromatography for Component Separation

Chromatography, including Thin-Layer Chromatography (TLC) and Liquid Column Chromatography, are widely used techniques for separating components in a mixture. khanacademy.orgijpsjournal.com TLC is a simple and cost-effective method for qualitative analysis, such as checking the purity of a sample or monitoring reaction progress. ijpsjournal.comnih.gov It involves a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (a solvent) that separates components based on their differential movement through the stationary phase. khanacademy.orgijpsjournal.com Liquid column chromatography also utilizes a stationary phase packed in a column and a liquid mobile phase to separate compounds. khanacademy.orgfuture4200.com These techniques can be applied to separate this compound from impurities or to isolate intermediate compounds from synthesis reaction mixtures. The purity of 1,5-diphenylcarbazide, a precursor to this compound, has been tested using thin-layer chromatographic methods. researchgate.net

Mass Spectrometry for Component Identification

Mass Spectrometry (MS) is a powerful analytical technique used to identify compounds based on their mass-to-charge ratio. ijpsjournal.com When coupled with chromatographic techniques like Liquid Chromatography (LC-MS), it provides a robust method for separating and identifying individual components within complex mixtures, including reaction intermediates and impurities in synthesis processes. While the provided search results specifically mention HPLC coupled with a UV-Vis detector for analyzing intermediates and final products in reactions involving 1,5-diphenylcarbazide iwaponline.com, Mass Spectrometry is a standard technique for compound identification in such analyses. The principle involves ionizing the separated components and measuring the mass-to-charge ratio of the resulting ions, providing a unique spectral fingerprint for identification.

FT-IR, FT-Raman, and NMR Spectroscopy for Structural Elucidation of this compound and Related Compounds

Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopies are invaluable tools for the structural elucidation of this compound and related compounds like diphenylcarbazide researchgate.net. These techniques provide detailed information about the functional groups and molecular structure.

FT-IR spectroscopy can identify characteristic vibrational modes. For diphenylcarbazide, strong peaks are observed corresponding to C=O stretching vibrations, as well as wagging and stretching vibrations of N-H groups rsc.orginoe.ro. A peak around 1710 cm⁻¹ is typically attributed to the C=O stretch in diphenylcarbazide rsc.org. Upon coating diphenylcarbazide onto silver nanoparticles, a shift in the carboxylic peak is observed, suggesting interaction rsc.org. For this compound, the C=O stretching vibration is also a prominent feature in the IR spectrum researchgate.net.

FT-Raman spectroscopy complements FT-IR by providing information about different vibrational modes, particularly those involving non-polar bonds or symmetric vibrations researchgate.net. Both techniques contribute to a comprehensive understanding of the molecular structure and bonding within this compound and its derivatives researchgate.net.

NMR spectroscopy, particularly ¹H NMR, is crucial for determining the arrangement of hydrogen atoms within the molecule, providing insights into the molecular connectivity and confirming the proposed structures of this compound and related compounds chemicalbook.comchemicalbook.comspectrabase.comavantorsciences.com. The ¹H NMR spectrum of this compound shows signals corresponding to the aromatic protons and the protons on the nitrogen atoms chemicalbook.comspectrabase.comavantorsciences.com.

While specific detailed spectral data tables for this compound across all these techniques were not extensively detailed in the search results, the application of these methods for characterization is well-established researchgate.netrsc.orginoe.rochemicalbook.comchemicalbook.comspectrabase.comavantorsciences.com.

Design and Synthesis of this compound-Based Ligands for Coordination Chemistry

This compound acts as a versatile ligand in coordination chemistry, capable of forming colored complexes with a variety of metal ions wikipedia.orgtandfonline.comresearchgate.net. It typically behaves as a bidentate neutral ligand, coordinating through the ketonic oxygen and one of the azo nitrogen atoms tandfonline.com. The ability of this compound to chelate metal ions is the basis for its widespread use as a colorimetric reagent asianpubs.org.

The design and synthesis of this compound-based ligands often involve modifying the basic this compound structure or incorporating it into more complex molecular architectures to tune its coordination properties and enhance its affinity for specific metal ions researchgate.netfishersci.caresearchgate.nethud.ac.uk. These modifications can include the addition of other functional groups or the synthesis of polydentate ligands incorporating the this compound moiety hud.ac.uk.

The synthesis of metal complexes with this compound involves reacting the ligand with metal salts under appropriate conditions researchgate.netresearchgate.netseejph.comseejph.com. The stoichiometry and composition of the resulting complexes can depend on factors such as the metal ion, the solvent, and the molar ratios of the reactants researchgate.netresearchgate.netseejph.comseejph.com. Studies have investigated the formation of complexes with various metal ions, including lanthanides, cobalt(II), zinc(II), nickel, and copper(II) tandfonline.comresearchgate.netasianpubs.orgresearchgate.netseejph.comseejph.com.

Strategies for Modifying this compound to Enhance Metal Ion Selectivity

Enhancing the selectivity of this compound-based ligands for specific metal ions is a key area of research. Strategies involve chemical modifications to the ligand structure or its immobilization within selective matrices.

One approach is to incorporate this compound or diphenylcarbazide into solid-phase extraction materials researchgate.netresearchgate.net. For instance, this compound-functionalized silica gel has been synthesized and shown to selectively separate and enrich Hg(II) from other metal ions researchgate.net. Similarly, 1,5-diphenylcarbazide-modified magnetic nanoparticles have been developed for the selective speciation of Cr(VI) from Cr(III) researchgate.net. These materials leverage the complexation properties of the carbazone/carbazide while providing a solid support for separation.

Another strategy involves modifying polymer membranes with diphenylcarbazide or this compound for use in ion-selective electrodes or sensing films jourcc.comscienceasia.org. By optimizing the membrane composition, including the plasticizer and ionophore concentration, enhanced selectivity for ions like chromium(VI) or mercury(II) can be achieved jourcc.comscienceasia.org.

Furthermore, the design of ion-imprinted polymers using this compound as a ligand during the polymerization process can create materials with cavities specifically tailored to bind certain metal ions, thus improving selectivity mdpi.com.

These strategies highlight how modifications and immobilization techniques can significantly influence the selectivity of this compound-based materials for targeted metal ion detection and separation.

Synthesis of this compound-Functionalized Nanomaterials (e.g., Graphene Quantum Dots, Silver Nanoparticles)

The functionalization of nanomaterials with this compound or its derivatives has emerged as a promising route for developing highly sensitive and selective sensors for metal ions rsc.orgresearchgate.netresearchgate.netunec-jeas.com.

Graphene Quantum Dots (GQDs): this compound has been used to functionalize Graphene Quantum Dots for the selective determination of metal ions, such as Fe³⁺ researchgate.netresearchgate.net. The synthesis typically involves preparing GQDs (e.g., via electrochemical exfoliation of graphene foam) and then functionalizing their surface with this compound researchgate.net. This functionalization allows the GQDs to interact specifically with target metal ions, often resulting in a change in their fluorescent properties, which can be used for detection researchgate.net.

Silver Nanoparticles (AgNPs): Diphenylcarbazide, the precursor to this compound, has been utilized to cap or functionalize silver nanoparticles rsc.orgunec-jeas.com. The synthesis might involve the reduction of silver nitrate (B79036) in the presence of diphenylcarbazide, which acts as both a reducing and capping agent rsc.orgunec-jeas.com. These functionalized silver nanoparticles can then be used in sensing applications, where the interaction with certain analytes (like cysteine or metal ions) leads to detectable changes, such as aggregation or color changes rsc.orgunec-jeas.com. FT-IR spectroscopy can be used to confirm the successful coating of diphenylcarbazide onto the surface of silver nanoparticles rsc.org.

The functionalization of these nanomaterials with this compound-based compounds combines the unique properties of the nanomaterial (e.g., fluorescence of GQDs, surface plasmon resonance of AgNPs) with the metal-binding capabilities of the carbazone, leading to enhanced sensing performance.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound10860
1,5-Diphenylcarbazide8789
Phenylhydrazine1003
Urea1172
Mercury(II) Chloride1138
Chromium(VI) Oxide14279
Iron(III) Chloride24385
Copper(II) Sulfate24415
Zinc(II) Nitrate24514
Nickel(II) Nitrate25726
Cobalt(II) Chloride6621
Graphene Quantum Dot(No single CID, represents a class of nanomaterials)
Silver Nanoparticle(No single CID, represents a class of nanomaterials)
Silica gel(No single CID, represents a substance)
Alginate(No single CID, represents a class of polymers)
Pectin(No single CID, represents a class of polysaccharides)

Interactive Data Tables:

While specific raw spectral data points for interactive tables were not consistently available across the search results for all requested spectroscopic methods and compounds, the following describes the type of data that would be presented in such tables for structural elucidation:

FT-IR/FT-Raman Spectroscopy Data (Illustrative Example based on search findings):

CompoundKey Functional GroupWavenumber (cm⁻¹)Assignment (Based on Literature)
1,5-DiphenylcarbazideC=O stretching~1710Carbonyl stretch
1,5-DiphenylcarbazideN-H stretching~3097, ~3330N-H stretch
1,5-DiphenylcarbazideN-H wagging~732, ~796N-H wagging
This compoundC=O stretching~1631 (shoulder)Carbonyl stretch
This compoundC=N stretching(Expected)Imino stretch

Coordination Chemistry of Diphenylcarbazone

Ligand Properties and Coordination Modes of Diphenylcarbazone

This compound acts as a ligand by coordinating to metal centers through specific donor atoms. Its structure contains functional groups that facilitate interaction with metal ions, leading to the formation of stable coordination complexes.

Role of Ketonic Oxygen and Azo Nitrogen in Coordination

This compound typically behaves as a bidentate neutral ligand. tandfonline.comniscpr.res.in Coordination to metal ions primarily occurs through the oxygen atom of the ketonic group (C=O) and a nitrogen atom from the azo group (N=N). tandfonline.comniscpr.res.inresearchgate.net This bidentate coordination mode allows the ligand to form a chelate ring with the metal center. Spectroscopic studies, such as Infrared (IR) spectroscopy, provide evidence for this coordination. Shifts in the characteristic stretching frequencies of the C=O and N=N bands in the IR spectra upon complex formation indicate the involvement of these functional groups in binding to the metal. researchgate.nettandfonline.com

Tautomeric Forms and their Influence on Complex Formation

This compound can exist in different tautomeric forms, primarily keto-amine and enol-imine forms. Investigations into the molecular structure of this compound suggest that symmetrical keto forms are energetically favored in the gas phase. researchgate.net The solvent environment can influence the conformational preference of the molecule. researchgate.net While the precise influence of each tautomeric form on complex formation can depend on the specific metal ion and reaction conditions, the ability of the ligand to undergo tautomerization can affect its coordination behavior and the stability of the resulting complexes. For instance, coordination via enolization and deprotonation has been observed depending on the nature of substituents on the ligand. researchgate.net

Complex Formation with Transition Metal Ions

This compound forms complexes with a variety of transition metal ions, a property exploited in various analytical and chemical applications.

Chromium(VI) and its Oxidation of Diphenylcarbazide to this compound, followed by Cr(III)-Diphenylcarbazone Complex Formation

The reaction between chromium(VI) and 1,5-diphenylcarbazide (B1670730) is a well-established method for the colorimetric determination of Cr(VI). wikipedia.orgfishersci.cafishersci.ca In this process, diphenylcarbazide is oxidized by Cr(VI) to form this compound. wikipedia.org The this compound then reacts with the reduced chromium, which is typically in the +3 oxidation state, to form a colored complex. researchgate.net This reaction sequence involves a redox process where Cr(VI) is reduced to Cr(III), and diphenylcarbazide is oxidized to this compound, which subsequently acts as a ligand to the Cr(III) ion, resulting in the formation of a intensely colored complex that is suitable for spectrophotometric analysis. fishersci.casigmaaldrich.com

Copper(II) and Lead(II) Complexation and their Environmental Relevance

This compound is utilized in analytical methods for the detection of metal ions such as copper(II) and lead(II). cymitquimica.com The formation of colored complexes between this compound and these metal ions provides a basis for their colorimetric determination. researchgate.net The ability of this compound to form stable complexes with Cu(II) and Pb(II) is relevant in environmental monitoring and trace metal analysis, where these metals are pollutants of concern. chemimpex.com The complexation reactions allow for the identification and quantification of Cu(II) and Pb(II) in various environmental samples. chemimpex.com

Lanthanide(III) Complexes of this compound: Synthesis, Characterization, and Thermodynamic Studies

Lanthanide(III) ions also form coordination complexes with this compound. These complexes have been synthesized and characterized using various analytical techniques, including elemental analysis, molar conductance, magnetic measurements, electronic, infrared, and ¹H NMR spectral techniques. tandfonline.comniscpr.res.in Studies on lanthanide(III) complexes of this compound and its substituted derivatives have shown that the diphenylcarbazones behave as bidentate neutral ligands, coordinating through the ketonic oxygen and azo nitrogen atoms. tandfonline.comniscpr.res.in

Thermodynamic studies have been conducted to understand the stability and nature of the complex formation between lanthanide(III) ions and this compound. Potentiometric studies have been employed to determine the stability constants (log K values) of these complexes at different temperatures. tandfonline.comniscpr.res.in The thermodynamic parameters, such as changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), have been evaluated to provide insights into the spontaneity, energy changes, and disorder associated with the complex formation process. tandfonline.com Correlations between the stability constants and fundamental parameters of the lanthanides, such as standard oxidation potentials and ionization potentials, have also been investigated. niscpr.res.in

An example composition reported for Lanthanide(III)-diphenylcarbazone complexes is Ln[(DPC)₂(NO₃)₂]NO₃·2H₂O, where Ln represents a lanthanide element. tandfonline.comniscpr.res.in Characterization data from IR spectra indicate coordination through the ketonic oxygen and azo nitrogen, with shifts observed in the relevant vibrational bands. tandfonline.com

Below is a table summarizing representative data points from research on Lanthanide(III) complexes with this compound, illustrating the type of data obtained in such studies.

Lanthanide (Ln)Log K₁ (at 25°C) niscpr.res.inΔG° (kJ/mol) tandfonline.comΔH° (kJ/mol) tandfonline.comΔS° (J/mol·K) tandfonline.com
La7.85-44.8-18.089.8
Pr8.30-47.4-19.593.6
Nd8.45-48.2-20.194.3
Sm8.75-49.9-21.595.2
Dy9.10-51.9-23.096.8
Er9.35-53.3-24.297.7

Thermal studies of these complexes can reveal the presence of water molecules and the decomposition steps upon heating. tandfonline.comniscpr.res.in The decomposition often leads to the formation of the stable lanthanide oxide as the final product at high temperatures. niscpr.res.in

Cobalt(II) and Zinc(II) Complexes with this compound as Ligands

Studies have investigated the synthesis and characterization of cobalt(II) and zinc(II) complexes involving this compound (L1) and dimethylsulfoxide (L2) as ligands. The composition of the resulting complexes, such as [CoL2(H2O)2]2H2O, [CoL2L1(H2O)2], [ZnL2(H2O)2]2H2O, and [ZnL2L1(H2O)2], has been shown to be dependent on the ratios of the starting materials seejph.comresearchgate.netseejph.com. Spectrophotometric studies in a 50 volume percent aqueous acetone (B3395972) medium have shown that this compound forms complexes with zinc, nickel, and cobalt with a 1:2 stoichiometry (metal:ligand) researchgate.net. These complexes exhibit a maximal absorbance wavelength between 520-525 nm researchgate.net. The molar absorptivities for these complexes are in the range of 70000-77500 L mol⁻¹ cm⁻¹, and their conditional constants have an order of magnitude of 10⁷ researchgate.net.

Extraction characteristics of this compound and its complexes with divalent metal ions like copper(II) and zinc(II) in an isobutyl methyl ketone-water system have also been studied researchgate.net. The copper(II) complex is extracted from more acidic solutions compared to the zinc(II) complex researchgate.net. Extraction equilibria have been examined, and extraction constants determined researchgate.net.

Other Metal Ion Complexation (e.g., Mercury, Molybdenum, Iron, Cadmium, Nickel, Osmium)

This compound is known to form colored complexes with various other metal ions, including mercury and lead, making it useful in colorimetric assays cymitquimica.com. Qualitative tests have shown that chromium(III) reacts with this compound to form a magenta-colored complex researchgate.net. The stoichiometry, molar absorptivity, and conditional stability constant of this chromium(III)-diphenylcarbazone complex have been determined through quantitative measurements researchgate.net. The oxidation of diphenylcarbazide to this compound is necessary for complex formation with metal ions, and this oxidation can occur with metal ions like copper(II) and iron(III) researchgate.net.

Extraction experiments in a water-toluene system involving this compound complexes of various metal ions, including Mn(II), Fe(II) and (III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(I) and (II), Sn(II), and Pb(II), have been described researchgate.net. These studies indicate the formation of uncharged complexes with formulae such as M(HD)n, where 'n' depends on the cation's valence, and specific formulae like HgD, Hg(HD)2, Hg2D, and Hg2(HD)2 for mercury researchgate.net.

Molybdenum(VI) complexes with this compound have also been synthesized and characterized, with their structures elucidated through techniques including X-ray structural characterization acs.org. Studies have also investigated the interaction of diphenylcarbazide (a related compound) and its metal complexes with Ca(II), Mn(II), Fe(III), and Cu(II) using techniques like Surface-enhanced Raman scattering and DFT google.co.uk.

Metal ions such as cadmium, lead, arsenic, mercury, iridium, osmium, palladium, platinum, rhodium, ruthenium, chromium, molybdenum, nickel, and vanadium can potentially cause analytical interferences in certain methods, highlighting their interactions with complexing agents like this compound sigmaaldrich.com.

Structural Characterization of this compound-Metal Complexes

The structural characterization of this compound-metal complexes employs a variety of analytical techniques to confirm their composition, geometry, and bonding.

X-ray Diffraction Analysis of Coordination Compounds

X-ray diffraction (XRD) analysis is a valuable technique for determining the crystal structure of coordination compounds researchgate.netjocpr.comspuvvn.edu. Studies on this compound complexes and complexes with related ligands have utilized X-ray phase analysis and powder X-ray diffraction to investigate their crystalline nature and determine crystal systems seejph.comresearchgate.netseejph.comspuvvn.edu. For instance, X-ray phase analysis has been used to confirm the formation of complexes like [ZnL2(H2O)2]2H2O and [ZnL2L1(H2O)2] with this compound (L1) and dimethylsulfoxide (L2) seejph.comresearchgate.netseejph.com. Powder X-ray diffraction has indicated that certain metal complexes of Schiff base ligands, including those with Co(II), Ni(II), and Cu(II), are crystalline, with some crystallizing in monoclinic or triclinic systems spuvvn.edu. XRD can provide information on the amorphous or crystalline phase of complexes and allow for the calculation of grain sizes in crystalline samples . Single-crystal X-ray diffraction analysis provides detailed information about the molecular structure and arrangement of complexes researchgate.netdevagiricollege.org.

Spectroscopic Analysis of Metal-Diphenylcarbazone Interactions (UV-Vis, IR, NMR)

Spectroscopic methods, including UV-Vis, IR, and NMR spectroscopy, are widely used to characterize the interactions between metal ions and this compound researchgate.netseejph.comresearchgate.netseejph.comresearchgate.netresearchgate.netdevagiricollege.orgekb.egresearchgate.netrasayanjournal.co.inresearchgate.net.

UV-Vis spectroscopy is employed to study the electronic transitions within the complexes, providing information about their electronic structure and geometry seejph.comresearchgate.netseejph.comresearchgate.netresearchgate.netdevagiricollege.orgekb.egresearchgate.netrasayanjournal.co.inresearchgate.netbath.ac.uk. For example, UV spectroscopy of cobalt(II) complexes with this compound and dimethylsulfoxide revealed d-d transitions between 460-540 nm, while the corresponding zinc(II) complex showed a peak at 238 nm seejph.comresearchgate.netseejph.com. Spectrophotometric studies of this compound complexes with zinc, nickel, and cobalt in aqueous acetone showed maximal absorbance between 520-525 nm researchgate.net.

IR spectroscopy is useful for identifying the functional groups involved in coordination by observing shifts in vibrational frequencies upon complex formation researchgate.netseejph.comresearchgate.netseejph.comresearchgate.netdevagiricollege.orgekb.egresearchgate.netrasayanjournal.co.inresearchgate.net. Changes in the IR spectra, such as shifts in peaks corresponding to N-H vibrations, can indicate coordination through specific atoms of the this compound ligand seejph.comresearchgate.netseejph.com. The vibrations of groups like the azomethine (C=N) can also shift upon coordination to metal ions .

NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the local chemical environment of atoms in the complex, helping to confirm the structure of the ligand and the formation of the complex researchgate.netresearchgate.netdevagiricollege.orgekb.egresearchgate.netrasayanjournal.co.inresearchgate.net. Changes in chemical shifts and signal patterns in the NMR spectra of the ligand upon complexation indicate the binding of the metal ion rasayanjournal.co.in.

Other spectroscopic techniques like FT-Raman and mass spectrometry are also used in conjunction with UV-Vis, IR, and NMR to provide a comprehensive characterization of this compound and its metal complexes researchgate.netresearchgate.netresearchgate.net.

Theoretical and Computational Approaches to Elucidate Complex Structures (e.g., DFT Studies)

Theoretical and computational methods, particularly Density Functional Theory (DFT) studies, are increasingly used to complement experimental data and provide deeper insights into the structures and properties of this compound and its metal complexes researchgate.netseejph.comresearchgate.netekb.egacs.org. DFT calculations can be used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic parameters, aiding in the elucidation of complex structures and understanding the nature of metal-ligand bonding researchgate.netseejph.comekb.egacs.org. For instance, DFT studies have been used to investigate the molecular structures, electronic, and spectroscopic properties of this compound, supporting experimental findings from IR, Raman, and NMR spectroscopy researchgate.net. DFT calculations can also help in understanding the conformational preferences of the ligand and the effects of solvents researchgate.net. Theoretical studies, in combination with experimental data, contribute to a better understanding of the coordination chemistry of ligands like this compound researchgate.netdevagiricollege.org.

Electrochemistry and Redox Behavior of Diphenylcarbazone and Its Derivatives

Electrochemical Mechanisms of Oxidation and Reduction of Diphenylcarbazide and Diphenylcarbazone

The electrochemical transformations of diphenylcarbazide and this compound involve multi-step redox processes. Diphenylcarbazide (DPC) can be oxidized to this compound (DPCO), which can be further oxidized to diphenylcarbadiazone (DPCDO). These reactions are influenced by factors such as the electrode material, pH, and the presence of supporting electrolytes.

A proposed mechanism for the oxidation of DPC involves two steps: DPC is first oxidized to DPCO, and then DPCO is oxidized to DPCDO at higher potentials. acs.org The cathodic reduction of the oxidation products of DPC has also been observed. acs.org

Redox Processes at Electrode Surfaces (e.g., Hanging Mercury Electrode)

Electrochemical studies of 1,5-diphenylcarbazide (B1670730) have been conducted using a hanging mercury electrode (HME) to investigate its redox processes. researchgate.netasianpubs.orgresearchgate.net These studies have revealed the cathodic reduction of the carbonyl group (C=O) present in the compound. researchgate.netasianpubs.org

Direct oxidation of 1,5-diphenylcarbazide with oxidizing agents like KMnO4 has been shown to result in the formation of 1,5-diphenylcarbazone (B7855421), detected at a specific reduction potential. researchgate.net Oxidation with K2Cr2O7 can lead to the formation of both 1,5-diphenylcarbazone and 1,5-diphenylcarbadiazone. researchgate.net

Influence of pH and Supporting Electrolytes on Electrochemical Behavior

The electrochemical behavior of diphenylcarbazide and this compound is significantly influenced by pH and the nature of supporting electrolytes. Studies in both acidic and alkaline buffer solutions have shown the cathodic reduction of the carbonyl group in 1,5-diphenylcarbazide. researchgate.netasianpubs.org In alkaline solutions, proton abstraction leads to cathodic reductions of the oxidation products of 1,5-diphenylcarbazide at different potentials. researchgate.netasianpubs.orgasianpubs.org

The choice of supporting electrolyte also plays a role. Studies using KNO3 and HClO4 as supporting electrolytes have indicated the sensitivity of 1,5-diphenylcarbazide to oxidation by anions like NO3- and ClO4-. researchgate.netasianpubs.orgasianpubs.org The pH of the electrolyte can affect the kinetics and thermodynamics of electrochemical reactions, influencing oxidation/reduction potentials and peak sensitivity. colostate.eduboquinstrument.com Changes in proton donor or acceptor species with pH can significantly impact reaction rates. colostate.edu

The color of this compound solutions has been observed to change with increasing pH, indicating the deprotonation of N-H groups in basic media, which also affects the UV-Vis spectrum and the intensity of absorption bands. acs.org

Photochemical Oxidation and Subsequent Reduction Pathways

Photochemical oxidation of 1,5-diphenylcarbazide can occur, particularly at lower concentrations, leading to the formation of 1,5-diphenylcarbadiazone. researchgate.netasianpubs.orgasianpubs.org This diphenylcarbadiazone can subsequently be reduced to 1,5-diphenylcarbazone and 1,5-diphenylcarbazide. researchgate.netasianpubs.orgasianpubs.org Exposure of 1,5-diphenylcarbazide solutions to sunlight can cause a color change, indicating transitional photochemical reactions. asianpubs.org Electroanalytical studies using differential pulse voltammetry have shown a composite oxidation-reduction peak during these photochemical processes, suggesting that 1,5-diphenylcarbazide is oxidized to a product that is then reduced back to 1,5-diphenylcarbazide. asianpubs.org Further analysis has indicated the presence of peaks corresponding to 1,5-diphenylcarbazone and 1,5-diphenylcarbadiazone, demonstrating a reversible oxidation-reduction pathway during photochemical studies. asianpubs.org

Voltammetric Studies (Differential Pulse Voltammetry, Cyclic Voltammetry)

Voltammetric techniques, including differential pulse voltammetry (DPV) and cyclic voltammetry (CV), are widely used to study the electrochemical behavior of this compound and diphenylcarbazide. researchgate.netasianpubs.orgresearchgate.netresearchgate.net These methods help determine redox processes and characterize the compounds at electrode surfaces.

Cyclic voltammetry studies of 1,5-diphenylcarbazide have shown irreversible processes in acidic media and quasi-reversible processes in alkaline media. asianpubs.org Differential pulse voltammetry has been used to study the direct and indirect oxidation of 1,5-diphenylcarbazide at a hanging mercury drop electrode. researchgate.net DPV can offer higher sensitivity compared to CV for certain determinations.

Voltammetric studies have identified reduction potentials for this compound and diphenylcarbadiazone formed from the oxidation of diphenylcarbazide. researchgate.netasianpubs.org

Development of Electrochemical Sensors Utilizing this compound

This compound and its precursor, diphenylcarbazide, have been utilized in the development of electrochemical sensors, particularly for the detection of metal ions. wikipedia.orgcu.edu.egresearchgate.netacs.orgscienceasia.org Their ability to form colored complexes with certain metal ions, such as chromium (VI) and mercury (II), is a key property exploited in these sensors. wikipedia.orgwikipedia.org

Electrochemical sensors based on chemically modified carbon paste electrodes with this compound as an ionophore have been developed for the detection of metal ions like Al(III). cu.edu.egresearchgate.net These sensors can exhibit sensitivity and selectivity for the target ions. cu.edu.egresearchgate.netscienceasia.org Ion-selective electrodes (ISEs) utilizing diphenylcarbazide in a membrane have also been reported for the potentiometric determination of chromium(VI). scienceasia.org The performance of these sensors is evaluated based on parameters such as Nernstian response, concentration range, limit of detection, response time, and selectivity. scienceasia.org

The incorporation of materials like graphene nanosheets into carbon paste electrodes modified with this compound can enhance sensing efficiency. researchgate.net Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are techniques used to characterize the performance and behavior of these modified electrodes. cu.edu.egresearchgate.net

Advanced Analytical Applications of Diphenylcarbazone

Spectrophotometric and Colorimetric Methodologies for Trace Metal Analysis

The reaction of diphenylcarbazone with metal ions to produce colored complexes forms the basis of its use in spectrophotometric and colorimetric analysis. This approach is particularly valuable for the determination of trace levels of metals.

Optimization of Parameters for High Sensitivity and Selectivity

Achieving high sensitivity and selectivity in spectrophotometric and colorimetric methods using this compound necessitates careful optimization of various parameters. These parameters typically include pH, reagent concentration, reaction time, and the presence of masking agents to mitigate interferences from other ions. For instance, the reaction of hexavalent chromium [Cr(VI)] with diphenylcarbazide (which is oxidized to this compound in situ) is usually free from interferences, though certain substances like molybdenum, vanadium, and mercury can interfere at low chromium concentrations. epa.gov Concentrations of up to 200 mg/L of molybdenum and mercury can be tolerated in the determination of Cr(VI) using diphenylcarbazide. epa.gov Vanadium can interfere strongly, but concentrations up to 10 times that of chromium may not pose a problem. epa.gov In the determination of lead using this compound, the presence of cyanide can make the reaction virtually specific for lead, despite other metals producing similar colors. rsc.org The optimal conditions for developing the lead complex color were determined using a spectrophotometer at 525 nm. rsc.org For the simultaneous determination of zinc(II) and cadmium(II) with this compound in micellar media, maximum absorbance was observed in the pH range of 7-10, with sodium acetate (B1210297) buffer at pH 9 being used for adjustment. niscpr.res.in The concentration of the this compound reagent also needs optimization, with studies showing optimal absorbance over a specific range of reagent concentration. niscpr.res.in

Determination of Specific Metal Ions (e.g., Chromium(VI), Mercury, Lead, Molybdenum, Copper)

This compound and its precursor, diphenylcarbazide, are widely used for the determination of specific metal ions:

Chromium(VI): One of the most well-established applications is the colorimetric determination of hexavalent chromium [Cr(VI)]. epa.govthaiscience.inforesearchgate.netchemisgroup.usresearchgate.net In acidic solution, Cr(VI) oxidizes diphenylcarbazide to this compound, and the resulting Cr(III) ions form a red-violet complex with this compound that absorbs strongly at around 540 nm. epa.govresearchgate.netnih.govctlscientificsupply.comub.ac.id This reaction is very sensitive, with an absorbancy index per gram atom of chromium being approximately 40,000 at 540 nm. epa.gov Method 7196A, part of the Test Methods for Evaluating Solid Waste, utilizes this reaction for determining dissolved hexavalent chromium in various water samples and wastes, with a detection range of 0.5 to 50 mg/L. epa.gov Diphenylcarbazide coated cellulose (B213188) materials combined with UV-VIS spectrophotometry have been introduced as a simple detection method for the quantitative determination of Cr(VI), achieving a detection limit of 1.43 µg/L. thaiscience.info

Mercury: this compound forms a purple complex compound with Hg(II) ions. wikipedia.org It has been used as an indicator for endpoint determination in mercurimetry, particularly for the determination of chloride in water analysis. wikipedia.org A simple and direct titrimetric method for estimating mercury using standard potassium iodide with this compound as an indicator has been described, yielding accurate results comparable to classical procedures. oup.com Solid-phase spectrophotometric determination of Hg(II) ions has been developed using this compound immobilized into a polymethacrylate (B1205211) matrix, with determination possible in the 1–25 μg/dm³ range by measuring absorbance near 540 nm. sibran.ru A sensitive optical sensor for determining Hg²⁺ concentration has been prepared by incorporating this compound into a cellulose acetate polymer film. jourcc.com

Lead: this compound is known to produce a red color with lead. rsc.org While early attempts to use this reaction for spectrophotometric determination in complex mixtures were unsuccessful due to interferences, it is useful for solutions where interfering agents have been removed. rsc.org In the presence of cyanide, this compound is virtually specific for lead, imparting a bright crimson color to the solvent layer when a weakly alkaline solution is shaken with an aromatic hydrocarbon. rsc.org The optical density of the lead-diphenylcarbazone complex in xylene can be measured at 525 nm. rsc.orgrsc.org

Molybdenum: this compound has been used as an internal indicator in the volumetric determination of molybdenum by standard lead nitrate (B79036) solution. oup.comoup.com The endpoint is marked by the sharp appearance of a permanent pink color when molybdate (B1676688) is added to the lead solution, corresponding to the formation of PbMoO₄. oup.comoup.com This color change is reversible, eliminating errors from overtitration. oup.com

Copper: this compound has been used for the photometric determination of copper, particularly in materials like iron and steel. osti.gov The copper derivative of this compound is insoluble in water but can be extracted into organic solvents like benzene, with the intensity of the red extract following Beer's law. osti.gov This reaction is described as specific and highly sensitive, allowing the detection of tenths of a microgram of copper. osti.gov A colorimetric method for the determination of trace copper(II) ions in aqueous solution has been developed using diphenylcarbazide immobilized sol-gel matrices, with a detection limit as low as 0.16 μM. nih.gov

Development of Miniaturized and Portable Detection Systems (e.g., Microfluidic Devices, Paper-based Sensors)

The need for rapid, low-cost, and on-site analysis has led to the development of miniaturized and portable detection systems incorporating this compound or diphenylcarbazide.

Paper-based Sensors: Paper-based analytical devices (µPADs) offer a cost-effective and portable platform for heavy metal detection. e3s-conferences.orgresearchgate.netrsc.org Diphenylcarbazide has been adsorbed onto filter papers, sometimes coated with materials like SiO₂, to fabricate paper sensors for chromium ions detection. e3s-conferences.orgresearchgate.net These sensors utilize digital image-based colorimetric analysis, with parameters like chromogenic concentration, pH, and reaction time optimized. e3s-conferences.orgresearchgate.net A persistent purple color shift is observed upon contact with chromium ions. e3s-conferences.orgresearchgate.net Paper-based sensors integrating diphenylcarbazide have shown promising potential for low-cost and portable on-site detection of heavy metals in water. e3s-conferences.orgresearchgate.netscilit.com

Microfluidic Devices: Microfluidic devices enable the precise handling of small sample volumes and can be integrated with various detection methods, including colorimetry, for heavy metal sensing. mdpi.comrsc.org While diphenylcarbazide has been used as a colorimetric indicator for detecting metal ions like Cr⁶⁺ in microfluidic devices, the use of this compound itself in such systems is also being explored. mdpi.comrsc.orgnih.gov Microfluidic paper-based analytical devices (µPADs) have been developed for measuring total chromium in airborne particulate matter, where Cr(VI) reacts with diphenylcarbazide to form this compound, which then complexes with Cr(III) to produce a purple color. nih.gov

Chelate-Forming Sorbents and Solid-Phase Extraction

This compound's ability to form stable chelates with metal ions makes it suitable for use in solid-phase extraction (SPE) techniques, particularly for the preconcentration and removal of trace metals.

Immobilization of this compound on Polymeric Matrices and Sorbent Materials

To utilize this compound in SPE, it is often immobilized onto solid support materials. This immobilization can be achieved on various polymeric matrices and sorbent materials. Examples include the synthesis of this compound-functionalized silica (B1680970) gel, which has been confirmed by spectroscopic methods. nih.govresearchgate.net This functionalized silica gel has shown stability in acidic and organic solvents. nih.govresearchgate.net this compound has also been immobilized on surfactant-coated alumina (B75360) for the preconcentration of copper. scilit.comrsc.orgresearchgate.net Another approach involves incorporating this compound into polymer films, such as cellulose acetate, to create optical sensors for metal ions like mercury. jourcc.com this compound impregnated TiO₂ nanopowder has also been used as a sorbent for the solid phase extraction of various elements. researchgate.net

Applications in Trace Enrichment and Removal of Heavy Metal Ions from Environmental Samples

This compound-based sorbents have been applied for the trace enrichment and removal of heavy metal ions from environmental samples.

Trace Enrichment: this compound-functionalized silica gel has been successfully used to separate and enrich Hg(II) selectively from other metal ions with similar characteristics, achieving a high pre-concentration factor. nih.govresearchgate.net Micro-columns packed with this material have been used for on-line solid-phase extraction and determination of mercury in real samples by flow-injection spectrophotometry. nih.govresearchgate.net Immobilized this compound on surfactant-coated alumina has been employed as a complexing agent for on-line trace enrichment and determination of copper by flow injection-atomic absorption spectroscopy. scilit.comrsc.orgresearchgate.net This method has been applied to various water samples and other matrices. scilit.comrsc.orgresearchgate.net this compound impregnated TiO₂ nanopowder has been used for the quantitative preconcentration of elements including Co(II), Cr(III), Cu(II), Fe(III), Mn(II), and Zn(II) from aqueous solutions. researchgate.net

Removal of Heavy Metal Ions: While the primary focus of the provided information is on analytical determination and preconcentration, the ability of this compound to chelate heavy metal ions suggests potential for their removal from environmental samples. The use of this compound-based sorbents in SPE can effectively isolate and remove these toxic species from water and other matrices. For example, the selective separation and enrichment of Hg(II) from environmental samples using this compound-functionalized silica gel contributes to their removal from the aqueous phase. nih.govresearchgate.net Similarly, the adsorption of metal ions onto this compound-impregnated materials facilitates their separation from the sample matrix. researchgate.net

Data Tables

Metal IonAnalytical MethodWavelength (nm)Matrix/Sample TypeDetection Limit / RangeReference
Chromium(VI)Colorimetry (Diphenylcarbazide)540EP/TCLP extracts, ground water, wastes0.5 - 50 mg/L epa.gov
Chromium(VI)Spectrophotometry (Diphenylcarbazide coated cellulose)540Cr(VI) solutions1.43 µg/L thaiscience.info
Mercury(II)Solid-Phase Spectrophotometry (Immobilized DPC)~540Various objects1 - 25 μg/dm³ sibran.ru
Mercury(II)Solid-Phase Extraction (DPC-functionalized silica gel) + FI-Spectrophotometry-Real samples0.90 ng/mL (Linear range: 1-1500 ng/mL) nih.govresearchgate.net
LeadSpectrophotometry (DPC in xylene)525Solutions after isolationMicrogram amounts rsc.orgrsc.org
MolybdenumVolumetric Titration (DPC indicator)-Molybdate solutions- oup.comoup.com
CopperPhotometry (DPC in benzene)-Iron and steelTenths of a microgram osti.gov
Copper(II)Colorimetry (Immobilized Diphenylcarbazide)-Aqueous solution0.16 μM (Kinetic range: 1.6 μM) nih.gov
Co(II), Cr(III), Cu(II), Fe(III), Mn(II), Zn(II)SPE (DPC impregnated n-TiO₂) + ICP-OES-Aqueous solutionsCo: 0.28, Cr: 0.15, Cu: 0.25, Fe: 0.22, Mn: 0.12, Zn: 0.10 μg/L researchgate.net

Detailed Research Findings

Research has demonstrated the effectiveness of this compound in various analytical contexts. For Cr(VI) determination, the reaction with diphenylcarbazide is highly sensitive, producing a stable red-violet color under acidic conditions. epa.govresearchgate.netnih.govctlscientificsupply.comub.ac.id Optimization studies for this reaction have focused on parameters like pH and reagent concentration to maximize sensitivity and minimize interferences. epa.govresearchgate.netub.ac.id In the context of solid-phase extraction, the synthesis and characterization of this compound-functionalized silica gel have shown its potential as a stable and reusable sorbent for the selective enrichment of Hg(II). nih.govresearchgate.net The preconcentration factor achieved with this material highlights its utility for analyzing trace levels of mercury in complex matrices. nih.govresearchgate.net Similarly, the immobilization of this compound on other supports like alumina and TiO₂ nanoparticles has expanded its application in SPE for various metal ions, demonstrating good recovery and enrichment capabilities. scilit.comrsc.orgresearchgate.netresearchgate.net The development of miniaturized paper-based sensors incorporating diphenylcarbazide showcases the move towards portable and rapid analytical tools, leveraging the colorimetric reaction for on-site detection of metals like chromium. e3s-conferences.orgresearchgate.netscilit.com

This compound as an Internal Indicator in Volumetric Analysis

This compound (often used interchangeably or alongside its precursor, diphenylcarbazide) serves as a valuable internal indicator in several volumetric analysis procedures. Its application is notably prominent in the determination of certain metal ions through complexometric or precipitation titrations. The color change observed at the equivalence point is a critical aspect of its function, providing a visual cue to the analyst.

One significant application is its use in the mercurimetric titration of chloride ions. In an acidic solution, mercuric nitrate is used as the titrant. This compound forms a soluble, blue-violet complex with excess mercuric ions once all the chloride ions have reacted. This distinct color change from yellow (or colorless, depending on the initial solution and presence of other indicators) to blue-violet indicates the titration endpoint. b-cdn.netlibretexts.org The pH of the solution is crucial for the effectiveness of this indicator in chloride titrations, typically maintained in an acidic range, often around pH 3.3, sometimes with the aid of a buffer or a mixed indicator system that includes a pH indicator like bromophenol blue to help adjust and confirm the optimal pH range. b-cdn.netgoogle.com The mixed indicator comprising this compound and bromophenol blue is designed to indicate both the appropriate pH and the mercury-chloride equivalence point. google.com

This compound has also been explored as an indicator in the volumetric determination of other metal ions. For instance, studies have investigated its use in the determination of mercury itself by titrating with potassium iodide, where this compound acts as the indicator. oup.com Additionally, its application in the volumetric determination of thorium by ammonium (B1175870) molybdate titration in the presence of ethanol (B145695) has been reported, where it functions as an internal indicator and the method's accuracy is comparable to classical procedures. researchgate.net

While this compound is widely recognized for its role in mercurimetric titrations, particularly for chloride, its reactivity extends to forming colored complexes with other metal ions, including chromium, cadmium, and others, which can be leveraged in various analytical techniques, including titrimetry and spectrophotometry. nih.govbloomtechz.comottokemi.comsigmaaldrich.com The formation of a reddish-violet complex with Cr(III)-diphenylcarbazone is utilized in the spectrophotometric determination of chromium, although the principle of color formation is relevant to its indicator properties. slideshare.net

The mechanism of this compound as an indicator often involves complex formation with the titrant metal ion after the analyte has been completely reacted. The intense color of this complex allows for the visual detection of the endpoint. The sharpness and accuracy of the endpoint can be influenced by factors such as pH, the concentration of the indicator, and the presence of interfering substances.

Detailed research findings highlight the specificity and sensitivity of this compound in certain titrations. For the mercurimetric titration of chloride, the formation of the blue-violet mercury-diphenylcarbazone complex is a highly discernible endpoint. b-cdn.netlibretexts.org The method is applicable to various water samples and wastes, with suitable concentration ranges and considerations for potential interferences like bromide, iodide, chromate, sulfite, and nitrite. b-cdn.netnemi.gov

Here is a summary of some applications of this compound as an internal indicator in volumetric analysis:

AnalyteTitrantMedium/ConditionsColor ChangeReference
ChlorideMercuric NitrateAcidic solution (e.g., pH ~3.3), sometimes with pH indicator (Bromophenol Blue)Yellow/Colorless to Blue-Violet b-cdn.netlibretexts.orggoogle.com
Mercury(II)Potassium IodideAqueous solutionNot explicitly stated in snippets, but indicates endpoint oup.com
ThoriumAmmonium MolybdateAqueous solution with ethanolEndpoint indicated by this compound researchgate.net

This table summarizes key applications based on the provided search results focusing on its use as an internal indicator in volumetric analysis.

Computational Chemistry and Theoretical Investigations of Diphenylcarbazone

Quantum Chemical Studies (e.g., DFT, Ab Initio) for Electronic and Geometric Properties

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, are powerful tools for investigating the electronic and geometric properties of molecules. DFT, in particular, has become a method of choice in computational chemistry due to its balance of accuracy and computational efficiency, making it suitable for studying molecular systems umk.plopenaccessjournals.com. Ab initio methods, meaning "from first principles," aim to solve the electronic Schrödinger equation using only fundamental physical constants and the number and positions of electrons, providing highly accurate results, though often at a higher computational cost openaccessjournals.comwikipedia.org. These methods are used to predict various chemical properties, including electron densities, energies, and molecular structures wikipedia.org.

Studies utilizing DFT have been employed to investigate the molecular structures, electronic, and spectroscopic properties of diphenylcarbazone researchgate.netresearchgate.net. The B3LYP functional, often combined with basis sets like 6-311++G(d,p), is commonly used in these calculations researchgate.netresearchgate.net. Ab initio methods are also used for calculating molecular properties, including geometric properties nih.gov.

Analysis of Molecular Structures and Isomerism

Computational studies, particularly those using DFT, have been instrumental in investigating the molecular structures and potential isomerism of this compound researchgate.netresearchgate.net. Despite being used as analytical reagents for decades, the exact structures of compounds like this compound have been subject to investigation researchgate.netresearchgate.net. DFT calculations have been used to systematically investigate the molecular structures to gain insight into their exact forms researchgate.netresearchgate.net.

Torsional energy scans can be carried out computationally to determine the minimum energy configurations of molecules, including their traditional keto or enol forms researchgate.net. The optimized structural parameters of minimum energy structures can be compared with those of symmetrical keto/thione and enol/thiol forms to determine the energetically favored forms in the gas phase researchgate.net. For this compound and related compounds, results have indicated that symmetrical keto/thione forms were energetically favored in the gas phase researchgate.net. The effect of solvents on conformational preferences can also be reported based on computational studies researchgate.net.

Isomerism itself is a fundamental concept in chemistry, and computational methods provide valuable tools for understanding the different structural arrangements of atoms within a molecule that lead to isomers earthlinepublishers.comijcsrr.org.

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR)

Computational chemistry is widely used to predict the spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra researchgate.netnih.govschrodinger.com. These predicted spectra can then be compared with experimental data to validate the computational methods and gain further insights into the molecular structure and electronic transitions researchgate.netresearchgate.netnih.gov.

Time-dependent density functional theory (TD-DFT) is frequently used to calculate UV-Vis spectra and determine the origin of ground- and excited-state transitions researchgate.netnih.govacs.org. These calculations can show good agreement with experimental results researchgate.netacs.org. For example, simulated UV-Vis spectra obtained from TD-DFT calculations have shown good agreement with experimental data for this compound-related complexes acs.org.

DFT calculations are also employed to predict IR and NMR spectra researchgate.netnih.govschrodinger.com. The harmonic vibrational wavenumbers and corresponding vibrational assignments can be proposed based on potential energy distribution calculations researchgate.net. NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the gauge-independent atomic orbital (GIAO) method researchgate.netnih.gov. These computed spectroscopic parameters aid in the structural elucidation and assignment of experimental signals researchgate.netschrodinger.com.

Investigation of Excited State Processes

Computational methods are essential for investigating the excited state processes of molecules, providing insights into their behavior upon absorption of light umk.plresearchgate.net. TD-DFT is a key method used for this purpose, allowing for the detailed assignment of UV-Vis spectra features to determine the origin of ground- and excited-state transitions researchgate.netacs.org.

Computational studies can provide new insights into ground- and excited-state transitions and subsequently simulate absorption spectra acs.org. The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is often part of these investigations, helping to understand electron transitions acs.org. For example, calculated HOMO and LUMO energies can provide information about the electronic structure and potential for electronic transitions acs.org.

Computational investigations can also explore excited-state intramolecular processes, such as proton transfer, by examining changes in bond lengths, bond angles, and potential energy surfaces upon photoexcitation rsc.org.

Molecular Modeling of this compound Interactions and Mechanisms

Molecular modeling encompasses a range of theoretical and computational methods used to build, visualize, and simulate the behavior of molecules and their interactions openaccessjournals.comverisimlife.com. This is crucial for understanding how this compound interacts with other species, such as metal ions, which is relevant to its use as an analytical reagent researchgate.netresearchgate.net.

Molecular mechanics (MM) is one approach within molecular modeling that considers the energy of a system based on the interactions of atoms, using force fields to describe these interactions psu.edumdpi.com. MM can be applied to study the adsorption process of molecules on surfaces, providing insights into the formation mechanisms of self-assembled monolayers psu.edu. For instance, molecular simulation has been used to study the adsorption of 1,5-diphenylcarbazide (B1670730) (a related compound) on a copper surface, indicating strong adsorption due to the interaction of electrons in the -NH-NH- group and phenyl rings psu.edu. The interaction energy between the molecule and the surface can be calculated to assess the strength of the adsorption psu.edu.

Molecular docking is another molecular modeling technique used to predict the preferred orientation and binding affinity of a ligand to a macromolecular target verisimlife.commdpi.comnih.gov. While primarily used in drug discovery, the principles can be applied to understand the interactions of smaller molecules like this compound with binding sites or metal centers. Quantum mechanical methods can be used to handle covalent bond formation in molecular docking and explore reaction mechanisms nih.gov.

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational changes openaccessjournals.comverisimlife.commdpi.com. MD can illustrate molecular behavior with atomic detail verisimlife.com.

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Computational methods are also applied to model the thermodynamics and kinetics of reactions involving this compound or related compounds umk.plnih.govuclouvain.be. Thermodynamic modeling focuses on the energy changes and equilibrium states of reactions, while kinetic modeling investigates the reaction rates and mechanisms uclouvain.benih.gov.

Density functional theory (DFT) can be used to investigate reaction pathways and determine activation barriers researchgate.net. For example, DFT modeling has been used to study reaction mechanisms and determine that certain reactions occur via competing pathways with specific activation barriers researchgate.net.

Thermodynamic-kinetic modeling (TKM) is a formalism that combines thermodynamic and kinetic concepts to model reaction networks, ensuring consistency with thermodynamic principles like detailed balance nih.govresearchgate.netpsu.edu. This approach uses concepts like thermokinetic potential and resistance to describe the ability of compounds to drive a reaction and the ratio of thermokinetic force to reaction rate, respectively nih.govresearchgate.netpsu.edu. While TKM is often applied to biological reaction networks, the underlying principles of modeling reaction thermodynamics and kinetics are applicable to chemical reactions involving this compound nih.govresearchgate.netpsu.edumdpi.com.

Computational studies can derive thermodynamical parameters and energy differences between different conformers or transition states researchgate.net. The temperature dependence of kinetic parameters can also be investigated computationally, and derived activation energies can be assessed for plausibility mdpi.com.

Environmental Applications and Impact

Remediation and Removal of Heavy Metals from Contaminated Water Systems using Diphenylcarbazone-Based Materials

The remediation of heavy metals from contaminated water is a critical environmental concern due to their toxicity and persistence. This compound and materials modified with it have been explored for their potential in removing heavy metals from aqueous solutions. chemimpex.comresearchgate.netbioline.org.br This application leverages the chelating properties of this compound, where it can bind to metal ions to form complexes that can then be separated from the water. chemimpex.comasianpubs.org

Sorption and Flotation Mechanisms

Sorption and flotation are two primary mechanisms by which this compound-based materials can be used to remove heavy metals from water.

Sorption involves the adsorption of metal ions onto a solid phase material. Materials modified with diphenylcarbazide (which can be oxidized to this compound) or this compound itself can act as effective adsorbents for heavy metal ions. researchgate.netnih.gov The removal of metal ions by these modified materials is often attributed to surface complexation, where the nitrogen atoms within the diphenylcarbazide or this compound structure chelate with the metal ions. researchgate.netnih.gov Studies have shown that modifying materials like multiwalled carbon nanotubes or silica (B1680970) gel with diphenylcarbazide can significantly enhance their adsorption capacity and selectivity for certain heavy metals like cadmium and lead due to this chelating interaction. researchgate.netnih.gov

Flotation, specifically ion flotation, is another technique where this compound can be utilized. This method involves the formation of a complex between the metal ion and a chelating agent like this compound, followed by the addition of a surfactant. bioline.org.brbioline.org.br The surfactant interacts with the metal-diphenylcarbazone complex, making it hydrophobic. bioline.org.brscite.ai Air bubbles are then passed through the solution, and the hydrophobic complexes attach to the bubbles, rising to the surface where they can be collected and removed as a froth. bioline.org.brbibliotekanauki.pl This process has been successfully applied for the removal of metal ions such as copper(II) and lead(II) from aqueous solutions. bioline.org.brbioline.org.br The flotation mechanism is suggested to involve the combination of the metal-diphenylcarbazone complex with the surfactant (e.g., oleic acid) to form hydrophobic aggregates that are then floated by air bubbles. scite.ai

Efficiency and Selectivity of this compound in Environmental Matrices

The efficiency and selectivity of this compound in removing heavy metals are influenced by various factors, including pH, the concentration of this compound or the modified material, the concentration of metal ions, and the presence of other ions in the environmental matrix. bioline.org.br

Studies on ion flotation of copper(II) and lead(II) using this compound have shown nearly 100% removal efficiency under optimized pH conditions (pH 6 for Cu(II) and pH 7 for Pb(II)). bioline.org.br The concentration of both this compound and the surfactant are crucial for achieving maximum flotation efficiency. bioline.org.br

In the context of adsorption, materials modified with diphenylcarbazide have demonstrated high extraction efficiency and selectivity for specific metal ions. For instance, multiwalled carbon nanotubes modified with diphenylcarbazide showed extraction efficiency greater than 97% for cadmium(II) ions. researchgate.net The selectivity is enhanced by the specific interaction between the nitrogen atoms in diphenylcarbazide and the metal ions. researchgate.net

However, the efficiency of this compound-based methods can be affected by interfering substances present in environmental water samples. For example, in the spectrophotometric determination of chromium(VI) using diphenylcarbazide, the presence of ions like Fe(III) can cause interference, although this can sometimes be mitigated by using masking agents. ub.ac.idnih.gov The selectivity of this compound towards different metal ions varies, and while it has a strong affinity for certain metals like mercury, lead, and chromium, the presence of other transition metals can potentially compete for binding sites. chemimpex.comnih.gov

Data on the efficiency of heavy metal removal by diphenylcarbazide-modified multi-walled carbon nanotubes for different metals is presented below: researchgate.net

Metal IonMaximum Adsorption Capacity (mg g⁻¹)
Cr(III)39.58
Fe(III)28.69
Pb(II)54.48
Cd(II)86

Monitoring and Detection of Pollutants in Water

This compound, and more commonly its precursor diphenylcarbazide, are widely used as reagents for the monitoring and detection of pollutants, particularly heavy metals, in water through colorimetric methods. chemimpex.comnih.govrepec.orgacs.orgresearchgate.net This application relies on the formation of intensely colored complexes when diphenylcarbazide or this compound reacts with certain metal ions, allowing for their detection and quantification using spectrophotometry. nih.govresearchgate.netmdpi.comwseas.com

The most well-known application is the determination of hexavalent chromium (Cr(VI)). ub.ac.idresearchgate.netmdpi.comwseas.com In acidic conditions, Cr(VI) oxidizes diphenylcarbazide to this compound, and the resulting this compound then forms a red-violet complex with the reduced chromium (Cr(III)). nih.govmdpi.com This reaction is highly sensitive and is a standard method for measuring Cr(VI) concentrations in water samples. ub.ac.idmdpi.comwseas.com The absorbance of the colored complex is typically measured at around 540 nm. ub.ac.idmdpi.comwseas.com

Diphenylcarbazide is also used for the detection of other metal ions, including mercury, cadmium, and lead, by forming colored complexes. wikipedia.orgchemimpex.comnih.gov The colorimetric method offers advantages such as cost-effectiveness and the potential for on-site monitoring, especially with the development of portable detection systems like microfluidic devices and camera-based approaches. repec.orgmdpi.comresearchgate.net

Research findings on the detection limits achieved using diphenylcarbazide-based methods for chromium(VI) in water include:

Method TypeDetection LimitReference
Spectrophotometry (Optimized for microfluidics)0.023 mg L⁻¹ repec.orgmdpi.comnih.gov
Microfluidic paper-based analytical device (μPAD)30 mg L⁻¹ mdpi.com
μPAD (Colorimetric detection)0.019 mg L⁻¹ mdpi.com
μPAD-based rotational device0.18 mg L⁻¹ mdpi.com
Camera-based approach (Mobile camera)20 ng mL⁻¹ (equivalent to 0.02 mg L⁻¹) researchgate.net
Spectrophotometry (Standard method)5 ng of Cr (equivalent to 0.005 µg) nih.gov
Ion Chromatography with post-column derivatization0.4 µg L⁻¹ (Multilaboratory MDL) epa.gov

These data highlight the varying sensitivities achievable depending on the specific method and instrumentation used.

Research on the Environmental Fate and Transformations of this compound

Research into the environmental fate and transformations of this compound is less extensively documented compared to its applications in detection and remediation. However, some information can be inferred from its chemical properties and related compounds.

This compound is described as an orange solid with poor solubility in water. wikipedia.org Its limited water solubility suggests that in aquatic environments, it may be more likely to associate with particulate matter or organic phases rather than remaining fully dissolved.

This compound can be produced from the oxidation of diphenylcarbazide. wikipedia.org Conversely, diphenylcarbazide can oxidize to this compound when exposed to light and air. wikipedia.org This indicates a potential interconversion between the two compounds in the environment under certain conditions.

One safety data sheet mentions that this compound yields acrid and irritating fumes, including toxic oxides of carbon, when heated to decomposition. sdfine.com This information pertains to its behavior under thermal stress rather than its typical environmental transformations.

Another safety data sheet for diphenylcarbazide (which is closely related and often present with this compound) indicates that ethanol (B145695), a solvent sometimes used with these compounds, is slightly persistent in water with a half-life of 2 to 20 days and is not expected to significantly bioaccumulate. sdfine.com This provides some context for the behavior of associated substances but does not directly address the fate of this compound itself.

Electrochemical studies on diphenylcarbazide have shown that it is sensitive to oxidation, and its oxidation products can undergo cathodic reduction. researchgate.net While this is a laboratory study, it suggests that redox processes could play a role in the environmental transformations of this compound and its related compounds.

The environmental fate of compounds is crucial for understanding their potential long-term impacts. Further research is needed to specifically investigate the degradation pathways, persistence, and potential transformation products of this compound in various environmental matrices.

Biomedical and Pharmaceutical Research Prospects

Diphenylcarbazone in Pharmaceutical Development and Synthesis of Intermediates

This compound serves as a valuable component in the synthesis of a range of pharmaceutical intermediates. guidechem.comchemimpex.comchemimpex.com Its integration into organic synthesis pathways aids researchers in the creation of novel drug candidates potentially possessing enhanced efficacy. chemimpex.comchemimpex.com The compound's reactivity and structural characteristics make it a useful reagent for constructing the complex molecular architectures often required for pharmaceutical agents. guidechem.com

Exploration of this compound Derivatives in Biomedical Applications

Modified forms of this compound, known as this compound derivatives, are currently under investigation for their potential in diverse biomedical applications. ontosight.ai Structural alterations to the parent this compound molecule can lead to the generation of new compounds with potentially altered or improved biological activities, broadening their potential therapeutic scope. ontosight.ai

Potential as Antioxidants and Anti-inflammatory Agents

Compounds belonging to the diazenecarboxylic acid class, which includes (Z)-diphenylcarbazone, have been examined for their prospective roles as antioxidants and anti-inflammatory agents. ontosight.ai Antioxidants are crucial in mitigating cellular damage induced by free radicals, which are implicated in the pathogenesis of numerous diseases. nih.govmdpi.com The capacity of these compounds to modulate oxidative stress is a significant factor driving their exploration in this therapeutic area. ontosight.ai Research into naturally occurring antioxidants, such as those found in Uvaria chamae, further underscores the importance of these properties in potential therapeutic compounds. sciencepublishinggroup.comresearchgate.net

Role in Cancer Therapy Research

The potential utility of compounds within the diazenecarboxylic acid class, including this compound derivatives, in cancer therapy research has been a subject of exploration. ontosight.ai Their capacity to interact with biological molecules and potentially influence cellular processes is of considerable interest for the development of new strategies to combat cancer. ontosight.ai Studies focusing on natural compounds with antiproliferative effects, such as those isolated from Uvaria chamae, provide a wider perspective on the ongoing search for novel anticancer agents. sciencepublishinggroup.comresearchgate.net While research specifically on Uvaria chamae highlights the related compound diphenylcarbazide in the context of cancer therapy sciencepublishinggroup.comresearchgate.net, the classification of this compound derivatives within diazenecarboxylic acids suggests their potential relevance in this field. ontosight.ai

Toxicological Considerations in Research

Mechanistic Studies of Toxicity Related to Diphenylcarbazone (if applicable to research context)

While extensive detailed mechanistic studies focusing solely on the toxicity of this compound itself are not prominently detailed in the search results, related compounds and its use in detecting toxic substances provide some context. Diphenylcarbazide, a closely related compound and often present in commercial this compound, is used in the determination of hexavalent chromium (Cr(VI)), a highly noted carcinogenic, mutagenic, and teratogenic pollutant researchgate.net. The reaction involves the oxidation of diphenylcarbazide to this compound in the presence of Cr(VI) in an acidic medium researchgate.net. The resulting Cr(III) can then form a colored complex researchgate.net. This application highlights the interaction of this compound and its precursor with a known toxic heavy metal.

Research into the toxicity of other diphenyl compounds, such as diphenyl diselenide (DPDS), indicates potential mechanisms involving interaction with thiol groups and effects on the central nervous system, liver, and kidneys in animal models nih.gov. While this provides a potential avenue for mechanistic investigation for this compound due to the presence of phenyl groups, direct studies on this compound's specific mechanisms of toxicity were not found.

Studies on the degradation products of other chemicals, like aryl phosphate (B84403) esters, have shown that their derivatives, such as diphenyl phosphate (DPhP), can have deleterious biological effects, including disrupting fatty acid catabolic processes in mice nih.gov. This suggests that degradation products of this compound could potentially have their own toxicological profiles, warranting investigation.

Occupational Exposure Research and Hazard Assessment in Laboratory Settings

In laboratory settings, handling this compound necessitates adherence to safety protocols to minimize exposure. Safety data sheets indicate that this compound can cause skin and serious eye irritation sigmaaldrich.comfishersci.comlobachemie.com. It is considered hazardous by the OSHA Hazard Communication Standard fishersci.com.

Precautions for handling include ensuring adequate ventilation, avoiding dust formation, and preventing contact with skin and eyes fishersci.comlobachemie.comfishersci.co.uk. Appropriate personal protective equipment (PPE) such as safety goggles or glasses, chemical-resistant gloves, and protective clothing are recommended fishersci.comlobachemie.comaquaphoenixsci.com. In case of skin contact, washing with plenty of soap and water is advised, and for eye contact, rinsing cautiously with water for several minutes and removing contact lenses if present is recommended fishersci.com.

While specific occupational exposure limits for this compound are not always established by regulatory bodies fishersci.comfishersci.co.ukaquaphoenixsci.com, the irritant nature of the compound necessitates careful handling and the use of appropriate protective measures to prevent exposure in the laboratory environment. Good hygiene practices, such as washing hands after handling, are also emphasized lobachemie.comfishersci.co.uk.

Environmental Toxicology of this compound and its Degradation Products

Information specifically on the environmental toxicology of this compound and its degradation products is limited in the provided search results. However, the compound's use in detecting environmental pollutants like hexavalent chromium and mercury suggests a potential for its introduction into the environment, albeit likely in small quantities in a research context wikipedia.orgsigmaaldrich.comresearchgate.netjourcc.com.

Some safety data sheets advise avoiding leakage of the product into the environment fecom-media.com. While this compound is almost insoluble in water, its presence in the environment, particularly in aquatic systems where it is used for analysis, is a consideration wikipedia.org.

Research on other compounds indicates that degradation products can sometimes be more toxic than the parent compound researchgate.net. For instance, certain degradation products of the herbicide mesotrione (B120641) showed higher toxicity to environmental microorganisms than the parent molecule researchgate.net. Given that this compound can be formed from diphenylcarbazide through oxidation and can itself undergo photochemical oxidation wikipedia.orgresearchgate.net, its degradation pathways and the toxicity of the resulting products would be relevant areas for environmental toxicology research. One study mentions that photochemical oxidation of diphenylcarbazide can lead to diphenylcarbadiazone, which subsequently reduces to this compound and diphenylcarbazide researchgate.net.

Studies on the environmental fate of chemicals often consider factors like bioaccumulation, excretion routes, storage in vital organs, and degradation products as important in evaluating environmental hazards dtic.mil. These aspects would be pertinent to a comprehensive environmental toxicology assessment of this compound.

Q & A

Q. How can researchers verify the purity of diphenylcarbazone using spectroscopic methods?

this compound can be identified and assessed for purity via infrared (IR) spectroscopy. Key absorption bands include ~1708 cm⁻¹ (C=O stretching), 1602 cm⁻¹ (C=N stretching), and 748 cm⁻¹ (N-H bending). These peaks should align with reference spectra to confirm structural integrity . For quantitative analysis, high-performance liquid chromatography (HPLC) with a purity threshold >40% is recommended, as commercial grades often contain diphenylcarbazide impurities .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Researchers must wear protective gloves, eye protection, and lab coats. Avoid inhalation and skin contact. Contaminated materials should not enter drains or soil. For disposal, dissolve in a combustible solvent and incinerate in a chemical incinerator with afterburner and scrubber systems. Empty containers must not be reused .

Q. How should this compound solutions be prepared to ensure consistency in spectrophotometric assays?

Dissolve 1 g of this compound in 1 L of 95% ethanol to prepare a standard indicator solution. Filter the solution to remove undissolved impurities and store in a light-resistant container to prevent photodegradation .

Advanced Research Questions

Q. How can researchers address interference from diphenylcarbazide impurities in analytical applications?

Commercial this compound often contains diphenylcarbazide, which may react with oxidizing agents (e.g., Cr⁶⁺) and produce false positives. To mitigate this, pre-purify the compound via recrystallization in ethanol or use HPLC-grade material. Validate results with blank assays to account for residual impurities .

Q. What methodological considerations are critical for using this compound in chromium(VI) detection?

In acidic conditions (pH <2), Cr⁶⁺ oxidizes diphenylcarbazide to this compound, forming a red-violet complex with λmax at 540 nm. Ensure phosphate buffers are used to stabilize the reaction, and avoid reducing agents (e.g., sulfides) that interfere with Cr⁶⁺ oxidation .

Q. How does this compound function as an internal indicator in mercurimetric titrations?

In cerium determination, excess KSCN is back-titrated with Hg²⁺. This compound forms a violet complex with Hg²⁺ at endpoints. Maintain pH 1.5–2.0 with HNO₃ to prevent hydrolysis of Hg²⁺ and ensure sharp color transitions .

Data Contradictions and Experimental Design

Q. How can conflicting reports on this compound’s stability be reconciled in long-term studies?

this compound degrades under light and humid conditions, forming diphenylcarbazide. For reproducibility, store the compound in desiccated, light-resistant containers at 4°C. Periodically validate stored samples via IR or HPLC .

Q. What experimental controls are necessary when studying this compound derivatives (e.g., KB-4) as corrosion inhibitors?

Include blank samples to account for solvent effects and parallel assays with established inhibitors (e.g., benzotriazole). Use electrochemical impedance spectroscopy (EIS) to quantify inhibition efficiency, ensuring a minimum triplicate dataset .

Emerging Applications

Q. What role does this compound play in dye-sensitized solar cells (DSSCs)?

As a metal-complex sensitizer, this compound enhances light absorption in the visible spectrum. Optimize dye loading by anchoring onto TiO₂ nanoparticles via carboxylate groups. Compare photovoltaic performance under AM1.5G illumination to benchmark dyes like N719 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylcarbazone
Reactant of Route 2
Reactant of Route 2
Diphenylcarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.